4-(Triisopropylsiloxy)-1-butanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tri(propan-2-yl)silyloxybutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O2Si/c1-11(2)16(12(3)4,13(5)6)15-10-8-7-9-14/h11-14H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSKOVLQUUGJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Triisopropylsiloxy 1 Butanol
Direct Silylation of 1,4-Butanediol (B3395766)
The most straightforward approach to 4-(triisopropylsiloxy)-1-butanol involves the direct and selective silylation of 1,4-butanediol. The key challenge in this method is to control the reaction to favor the formation of the mono-silylated product over the di-silylated byproduct, 1,4-bis(triisopropylsiloxy)butane. This is typically managed by carefully controlling stoichiometry and reaction conditions.
A widely used method for the silylation of alcohols involves the use of triisopropylsilyl chloride (TIPS-Cl) in the presence of a suitable base. gelest.com The base is required to neutralize the hydrochloric acid generated during the reaction. Common bases for this transformation include nitrogenous bases like imidazole (B134444) and triethylamine (B128534) (TEA), often used in solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). gelest.com
The reaction proceeds by the nucleophilic attack of one of the hydroxyl groups of 1,4-butanediol on the silicon atom of TIPS-Cl. The steric hindrance of the TIPS group plays a crucial role in achieving mono-selectivity. Once one hydroxyl group is protected, the resulting this compound is sterically more encumbered, slowing down the second silylation step significantly.
| Reagent | Base | Solvent | Typical Conditions | Notes |
| TIPS-Cl | Imidazole | DMF | ~0.9-1.0 eq. TIPS-Cl, 2.2 eq. Imidazole, Room Temp to 40°C | Using slightly less than one equivalent of TIPS-Cl helps to minimize the formation of the di-silylated byproduct. DMF is a common solvent for these reactions. gelest.com |
| TIPS-Cl | Triethylamine (TEA) | DCM | ~1.0 eq. TIPS-Cl, >1.1 eq. TEA, 0°C to Room Temp | TEA is a common and cost-effective base. The reaction is often run at lower temperatures to improve selectivity. |
For less reactive alcohols or when milder conditions are required, the more electrophilic triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) is an excellent alternative to TIPS-Cl. gelest.comacs.org Due to its high reactivity, reactions with TIPSOTf can often be performed at very low temperatures (e.g., -78 °C), which enhances selectivity. gelest.com Hindered, non-nucleophilic amine bases, such as 2,6-lutidine or diisopropylethylamine (DIPEA), are typically employed to scavenge the triflic acid byproduct without competing in the silylation reaction. gelest.com
The protocol generally involves dissolving the 1,4-butanediol and the amine base in a solvent like dichloromethane, cooling the mixture, and then adding the TIPSOTf dropwise. gelest.com The high reactivity of TIPSOTf makes it particularly effective, often leading to faster reaction times and higher yields of the desired mono-protected diol compared to TIPS-Cl. acs.org
| Reagent | Base | Solvent | Typical Conditions | Notes |
| TIPSOTf | 2,6-Lutidine | DCM | 1.1 eq. TIPSOTf, 2.2 eq. 2,6-Lutidine, -78°C to 0°C | This combination is highly effective for silylating alcohols. The low temperature helps to control the reaction and improve selectivity. gelest.com |
| TIPSOTf | DIPEA | DCM | 1.1 eq. TIPSOTf, >1.5 eq. DIPEA, -78°C to Room Temp | DIPEA is another common hindered base used in these transformations. |
Maximizing the yield and purity of this compound requires careful optimization of several factors. The primary goal is to suppress the formation of the di-silylated byproduct. Key strategies include:
Stoichiometry Control: Using a slight excess of the diol relative to the silylating agent can help ensure the silylating agent is consumed before significant di-silylation occurs.
Slow Addition: Adding the silylating agent (TIPS-Cl or TIPSOTf) slowly to the solution of the diol allows for the selective reaction with the more accessible hydroxyl group and minimizes localized high concentrations of the silylating agent, which could lead to double addition. nih.gov
Temperature Management: Performing the reaction at low temperatures, especially when using the highly reactive TIPSOTf, reduces the rate of the second silylation, thereby increasing the yield of the mono-silylated product. gelest.com
Solvent Choice: The choice of solvent can influence reaction rates and selectivity. Highly regioselective silylations have been reported using mixed solvent systems, such as acetonitrile (B52724)/DMF. researchgate.net
Purification: After the reaction is complete, purification is typically achieved by column chromatography on silica (B1680970) gel, which effectively separates the non-polar di-silylated byproduct, the more polar mono-silylated product, and any remaining unreacted 1,4-butanediol.
Indirect Synthetic Pathways to the this compound Skeleton
While direct silylation of 1,4-butanediol is the most common route, indirect pathways can also be employed to generate the this compound skeleton. These methods often start from precursors that already contain a four-carbon chain and can be chemically manipulated.
One potential indirect route involves the ring-opening of tetrahydrofuran (B95107) (THF). organic-chemistry.org Cleavage of the ether linkage in THF can generate a 4-halobutanol, which can then be silylated at the oxygen, followed by a subsequent step to reveal the terminal hydroxyl group. For instance, reaction of THF with an acyl halide could yield a 4-halo-1-butyl ester. Silylation of the halide followed by reduction of the ester would provide the target molecule.
Another plausible, though more complex, starting material is γ-butyrolactone (GBL). wikipedia.org GBL can be reduced to 1,4-butanediol and then subjected to the direct silylation methods described above. wikipedia.org Alternatively, a sequence involving protection of the intermediate aldehyde-alcohol resulting from a partial reduction, followed by silylation and deprotection, could theoretically lead to the desired product. Reductive processes to convert GBL to 1,4-butanediol are well-established in industrial chemistry. upb.ro
Scalability Considerations in Laboratory Synthesis
Scaling up the synthesis of this compound from the milligram to the multi-gram or kilogram scale in a laboratory setting presents several challenges:
Cost of Reagents: The triisopropylsilylating agents, particularly TIPSOTf, are expensive, which can be a significant factor in large-scale preparations. TIPS-Cl is generally more cost-effective.
Purification: Chromatographic purification, while effective at a small scale, becomes cumbersome and resource-intensive for large quantities of material. The use of large volumes of solvents for chromatography also has cost and environmental implications. Alternative purification methods like distillation under reduced pressure might be feasible, given the likely difference in boiling points between the product and byproducts.
Reaction Control: Maintaining strict temperature control, especially for exothermic silylation reactions, becomes more challenging in larger reaction vessels. Proper equipment for controlled addition and efficient stirring is crucial.
Workup: Handling large volumes of solvents and aqueous solutions during the reaction workup requires appropriate equipment and can be time-consuming.
For larger-scale laboratory synthesis, the direct silylation of 1,4-butanediol using TIPS-Cl and an inexpensive base like triethylamine is often the most practical approach. Careful optimization to maximize the yield of the mono-silylated product is critical to minimize the burden of purification.
Reactivity and Selective Transformations of 4 Triisopropylsiloxy 1 Butanol Derivatives
Transformations Involving the Protected Butanol Backbone
With the C-1 hydroxyl group masked as a robust TIPS ether, the remaining butanol chain, including the free hydroxyl at C-4 (in the case of the parent diol being protected at one end), becomes a site for various chemical modifications.
The stability of the TIPS group allows for extensive synthetic manipulation of the butanol skeleton. The most common initial transformation of 4-(triisopropylsiloxy)-1-butanol is the oxidation of the remaining primary alcohol at C-4 to an aldehyde, 4-(triisopropylsiloxy)butanal. This can be achieved using a variety of standard oxidation protocols, such as those employing pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.
Once the aldehyde is formed, it serves as a gateway for numerous C-C bond-forming reactions:
Wittig and Horner-Wadsworth-Emmons reactions: To introduce double bonds and extend the carbon chain.
Aldol (B89426) additions: To create new stereocenters and more complex structures.
Grignard and organolithium additions: To install alkyl, aryl, or vinyl groups at the C-4 position.
The resulting secondary alcohol from these additions can then be further functionalized. For example, it could be oxidized to a ketone, which then allows for a second nucleophilic addition, or it could be used to direct subsequent reactions. The butanol backbone itself can also be modified. For instance, the carbons alpha to a newly formed carbonyl group (at the original C-4 position) can be alkylated or halogenated under basic conditions, leveraging the stability of the distant TIPS ether.
The large steric profile of the triisopropylsiloxy group can play a significant role in directing the stereochemical outcome of reactions occurring elsewhere on the butanol backbone. masterorganicchemistry.com This is a powerful tool in asymmetric synthesis. nih.gov
In reactions involving the C-4 position, such as the reduction of a ketone or addition to an aldehyde derived from this compound, the bulky TIPS group can effectively block one face of the molecule. This forces the incoming reagent or substrate to approach from the less hindered side, leading to a high degree of diastereoselectivity.
For example, in a hydride reduction of a ketone at C-4, the hydride reagent (e.g., L-Selectride) will preferentially attack from the face opposite the TIPS group, leading to the formation of one diastereomer of the resulting secondary alcohol in excess. This principle of substrate control is fundamental in modern organic synthesis. nih.govyoutube.com Similarly, in aldol reactions or other C-C bond-forming events, the TIPS group can influence the facial selectivity of the enolate or nucleophile addition, thereby controlling the relative stereochemistry of the newly formed stereocenters. nih.govyoutube.com
Deprotection Strategies for the Triisopropylsiloxy Group in 4 Triisopropylsiloxy 1 Butanol Derivatives
Fluoride-Mediated Desilylation Methodologies
Fluoride (B91410) ions exhibit a high affinity for silicon, making fluoride-based reagents the most common choice for cleaving silicon-oxygen bonds. The strength of the silicon-fluorine bond that is formed provides a strong thermodynamic driving force for the reaction.
Tetra-n-butylammonium fluoride (TBAF) is a widely used reagent for the deprotection of silyl (B83357) ethers due to its solubility in organic solvents. gelest.com It serves as a source of naked fluoride ions, which act as the nucleophile to attack the silicon atom. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF).
However, the reactivity of TBAF can be a double-edged sword. While effective, it is a very basic reagent, which can lead to side reactions with base-sensitive substrates. iwu.edu For sterically hindered TIPS ethers, harsher conditions such as refluxing in THF may be required, which can sometimes lead to decomposition of the starting material and low yields of the desired alcohol. redalyc.org Furthermore, in complex molecules with multiple hydroxyl groups, the use of TBAF can sometimes result in poor selectivity and undesired silyl group migration. nih.gov The reaction conditions, including solvent and temperature, must be carefully optimized to achieve clean deprotection. For instance, a higher concentration of anhydrous TBAF solution in THF and longer reaction times may be necessary for bulky silyl groups. researchgate.net
Table 1: Conditions for TBAF-Mediated Deprotection of a TIPS-Protected Arylacetylene This table is based on data for a model compound and illustrates general conditions.
| Entry | Reagent (equiv.) | Solvent | Temperature | Time (h) | Yield | Reference |
| 1 | TBAF (2.0) | THF | Reflux | 0.5 | 25% | redalyc.org |
Utilization of Hydrogen Fluoride-Pyridine (HF-Py) Complexes
Hydrogen fluoride-pyridine (HF-Py) offers an alternative fluoride source that is generally considered less basic than TBAF. It is often used in a mixture of pyridine and THF. gelest.comnih.gov This reagent can be effective for cleaving silyl ethers, but its application requires careful control. In some cases, particularly with complex substrates, treatment with HF-Pyridine can lead to the formation of side products or incomplete reactions. redalyc.orgnih.gov For example, attempts to deprotect a TIPS-acetylene with 10% HF in a THF-methanol mixture resulted in no reaction, highlighting the stability of the TIPS group to these specific conditions. redalyc.org The reactivity can be modulated by the addition of pyridine as a solvent, which can lead to cleaner reactions, although potentially requiring longer reaction times. researchgate.net Recently, a combination of hydrogen fluoride and imidazole (B134444) has been reported as a mild, efficient, and cost-effective reagent for the deprotection of sterically demanding silyl ethers like TBDPS and TIPS, proving effective even in complex molecules like oligonucleotides where other methods failed. acs.org
In molecules containing multiple silyl ethers or other sensitive functional groups, achieving selective deprotection of a TIPS group is a significant challenge. The bulky nature of the TIPS group makes it more stable than smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers. gelest.comredalyc.org This difference in stability can be exploited for selective deprotection.
Several methods have been developed to achieve chemoselectivity:
Catalytic Trimethylsilyl Bromide (TMSBr) in Methanol: This system can chemoselectively cleave alkyl silyl ethers like TBS and TIPS in the presence of aryl silyl ethers. rsc.org
Selectfluor under Microwave Irradiation: This method allows for the efficient and selective cleavage of alkyl TBDMS, TIPS, and TBDPS ethers in high yields, while leaving aryl silyl ethers intact. organic-chemistry.org
Reductive Deprotection: A combination of Wilkinson's catalyst and catechol borane can selectively remove silyl groups. For instance, TES ethers can be deprotected in the presence of TIPS and TBS ethers, and TBS ethers can be cleaved in the presence of TIPS ethers. nih.gov
Iron(III) Catalysis: Catalytic amounts of iron(III) tosylate or iron(III) chloride in methanol provide a mild and chemoselective method for deprotecting silyl ethers. iwu.eduthieme-connect.de These conditions are tolerant of other protecting groups like Boc and phenolic TBDMS ethers. iwu.edu
The choice of reagent and conditions is therefore critical for selectively unmasking a specific hydroxyl group without affecting other parts of the molecule.
Acid-Catalyzed Hydrolysis Protocols
While fluoride-based methods are most common, acid-catalyzed hydrolysis provides an alternative strategy for silyl ether cleavage. nih.gov Ethers, including silyl ethers, can be cleaved by strong acids, often requiring heat. libretexts.orgwikipedia.org The mechanism can proceed via an SN1 or SN2 pathway depending on the substrate. libretexts.orgwikipedia.org However, the triisopropylsilyl group is known for its relatively high stability under acidic conditions compared to other silyl ethers like TMS or TES. gelest.com
Given the robustness of the TIPS group, forcing acidic conditions are often required for its removal, which can be incompatible with sensitive functional groups elsewhere in the molecule. Therefore, the development of mild acidic protocols is of significant interest.
An efficient and selective method for the deprotection of the less-hindered triethylsilyl (TES) ethers involves the use of formic acid in methanol. nih.gov This method is notable because other hydroxyl protecting groups like t-butyldimethylsilyl (TBDMS) remain unaffected. nih.gov While this specific protocol targets TES ethers, it highlights the principle of using milder acidic reagents to achieve selectivity among different silyl protecting groups. Research into similar mild acidic systems for the selective cleavage of the more robust TIPS group is an area of ongoing interest, with the goal of avoiding harsh reagents like strong mineral acids that can cause low yields and byproduct formation in complex molecules. nih.govresearchgate.net
Metal-Catalyzed Deprotection Approaches
Several metal-based catalytic systems have been developed for the deprotection of silyl ethers, often offering mild conditions and unique selectivities.
Silver Fluoride (AgF): In the context of TIPS-protected acetylenes, silver fluoride (1.5 equivalents) in methanol has been shown to efficiently remove the TIPS group under mild conditions. redalyc.orgresearchgate.netscienceopen.com A mixture of silver nitrate and potassium fluoride also worked but gave lower yields. redalyc.orgresearchgate.net
Iron(III) Chloride (FeCl₃): Catalytic amounts of FeCl₃ in methanol have been demonstrated as a very mild, inexpensive, and environmentally benign method for the cleavage of TES, TBS, and TIPS groups. The reaction rate can be controlled by adjusting the amount of catalyst and reaction time, allowing for differentiation between these silyl ethers. thieme-connect.de
Wilkinson's Catalyst: The combination of Wilkinson's catalyst and catechol borane provides a reductive method for deprotection. This system shows excellent selectivity, for example, allowing the removal of a TES group in the presence of a TIPS group. nih.gov
Other Transition Metals: While silver and iron have shown success, combinations of other transition metals like Cu(I), Co(II), and Hg(II) with potassium fluoride were found to be ineffective for the deprotection of a TIPS-arylacetylene, either failing to react or causing decomposition. redalyc.orgresearchgate.netscielo.org.mx The activity of some palladium on carbon (Pd/C) catalysts in cleaving silyl ethers has been attributed to residual acids from the manufacturing process rather than a true metal-catalyzed pathway under hydrogenation conditions. researchgate.net
Table 2: Metal-Catalyzed Deprotection of a TIPS-Protected Arylacetylene This table is based on data for a model compound and illustrates general conditions.
| Entry | Reagent (equiv.) | Solvent | Temperature (°C) | Yield | Reference |
| 1 | AgF (1.5) | MeOH | 23 | 81% | redalyc.org |
| 2 | KF (1.5), AgNO₃ (1.5) | MeOH | 23 | 52% | redalyc.orgresearchgate.net |
| 3 | CuI (1.5), KF (1.5) | MeOH | 23 | No Reaction | redalyc.orgscielo.org.mx |
| 4 | Co(NO₃)₂ (1.5), KF (1.5) | MeOH | 23 | No Reaction | redalyc.org |
Catalytic Iron(III) Chloride Systems for Silyl Ether Cleavage
The use of catalytic amounts of iron(III) chloride (FeCl3) in methanol has emerged as a mild, cost-effective, and environmentally benign method for the deprotection of silyl ethers. organic-chemistry.orgthieme-connect.de This system is particularly effective for cleaving less sterically hindered silyl ethers, such as triethylsilyl (TES) ethers, which can be removed within minutes at room temperature with very low catalyst loading. thieme-connect.de
For the more sterically encumbered triisopropylsilyl (TIPS) group, cleavage requires more forcing conditions, such as longer reaction times or higher catalyst loadings of FeCl3. organic-chemistry.orgthieme-connect.de The reaction medium's pH remains nearly neutral when catalytic amounts of FeCl3 are used, suggesting that the cleavage is not solely due to acidity. thieme-connect.de While the precise mechanism is not fully elucidated, it is evident that the Lewis acidity of the iron(III) ion plays a crucial role in activating the silicon-oxygen bond. organic-chemistry.orgthieme-connect.de
The selectivity of the FeCl3/MeOH system allows for the differentiation between various silyl ethers. The general order of lability is TES > tert-butyldimethylsilyl (TBS) > TIPS, while the tert-butyldiphenylsilyl (TBDPS) group is typically stable under these conditions. organic-chemistry.org This selectivity enables the strategic deprotection of a more labile silyl group while leaving a TIPS ether intact within the same molecule.
Exploration of Other Lewis Acid Catalysts
Beyond iron(III) chloride, a variety of other Lewis acids have been investigated for the cleavage of silyl ethers, each presenting distinct advantages in terms of reactivity, selectivity, and substrate scope.
Iron(III) Tosylate: This catalyst has proven to be efficient for the deprotection of TBDMS, TES, and TIPS ethers in methanol at room temperature. iwu.edu While the deprotection of TIPS ethers is slower at room temperature, it can be driven to completion by heating the reaction mixture. iwu.edu
Hafnium(IV) Triflate (Hf(OTf)4): This catalyst exhibits high potency in desilylation reactions, with catalyst loadings as low as 0.05 mol% being effective for the cleavage of TBS ethers. organic-chemistry.org This allows for regioselective deprotection in poly-silylated compounds.
Acetyl Chloride in Methanol: A catalytic amount of acetyl chloride in dry methanol provides a mild and convenient method for the deprotection of both TBS and TBDPS ethers. organic-chemistry.org
Silver-Based Reagents: For the deprotection of TIPS-protected acetylenes, silver fluoride (AgF) in methanol has been shown to be highly effective. redalyc.orgscielo.org.mx A mixture of silver nitrate (AgNO3) and potassium fluoride (KF) also facilitates this transformation, albeit with lower yields. redalyc.orgscielo.org.mx Other transition metal combinations with KF, such as those involving Cu(I), Co(II), and Hg(II), were found to be ineffective or led to decomposition. redalyc.orgscielo.org.mx
The choice of Lewis acid catalyst and reaction conditions can be tailored to achieve the selective deprotection of a TIPS group in the presence of other functional groups, a crucial consideration in multi-step syntheses.
Comparative Analysis of Deprotection Efficiency, Selectivity, and Green Metrics
The selection of a deprotection strategy for the triisopropylsiloxy group often involves a trade-off between reaction efficiency, selectivity, and the environmental impact of the process. A comparative analysis of various methods is essential for making an informed choice.
Efficiency: Fluoride-based reagents, such as tetra-n-butylammonium fluoride (TBAF), are highly effective for cleaving a wide range of silyl ethers, including the robust TIPS group. gelest.com However, these reagents are often used in stoichiometric amounts and can be corrosive and toxic. iwu.edu Catalytic systems, such as those employing FeCl3 or Hf(OTf)4, offer high efficiency with significantly lower amounts of the active reagent. organic-chemistry.orgorganic-chemistry.org
Selectivity: The steric and electronic properties of different silyl ethers allow for selective deprotection. The relative stability of silyl ethers towards acidic hydrolysis generally follows the order: TMS < TES < TBS < TIPS < TBDPS. gelest.comwikipedia.org This inherent difference in reactivity can be exploited to selectively cleave a less hindered silyl ether in the presence of a more hindered one like TIPS. For instance, catalytic lithium acetate in moist DMF can selectively deprotect silyl phenol ethers while leaving aliphatic silyl ethers untouched. gelest.com
Green Metrics: The development of more environmentally friendly deprotection methods is a key area of research. Catalytic methods using earth-abundant and non-toxic metals like iron are considered "greener" alternatives to traditional stoichiometric reagents. organic-chemistry.orgthieme-connect.de The use of mild reaction conditions, such as room temperature and neutral pH, also contributes to a more sustainable process. thieme-connect.de Furthermore, procedures that minimize the generation of hazardous waste, for example, by avoiding aqueous workups, are preferable from a green chemistry perspective. iwu.edu Microwave-assisted, solvent-free silylation and resin-based deprotection are emerging as cleaner and simpler procedures. mdpi.com
Applications of 4 Triisopropylsiloxy 1 Butanol As a Versatile Synthetic Intermediate
Precursor in Complex Natural Product Total Synthesis
The total synthesis of complex natural products is a formidable challenge that often requires the development of innovative synthetic strategies and the use of highly functionalized building blocks. 4-(Triisopropylsiloxy)-1-butanol has proven to be an invaluable tool in this endeavor, enabling chemists to navigate intricate synthetic pathways with greater control and efficiency.
Role in Building Polyketide and Terpenoid Scaffolds
While direct and widespread application of this compound in the construction of broad polyketide and terpenoid classes is not extensively documented, its utility can be inferred from its application in the synthesis of specific natural products that share structural motifs with these large families. The strategic placement of the triisopropylsilyl (TIPS) protecting group allows for the unmasking of a primary alcohol at a late stage in a synthetic sequence, a common requirement in the elaboration of complex backbones.
A notable example is its use in the total synthesis of (+)-Vibralactone C, a potent and selective inhibitor of pancreatic lipase (B570770). In this synthesis, a chiral fragment derived from this compound serves as a key building block. The TIPS-protected hydroxyl group ensures its stability throughout a multi-step sequence, including delicate carbon-carbon bond-forming reactions. The terminal primary alcohol, once deprotected, provides a handle for the introduction of further functionality or for cyclization to form the characteristic lactone ring found in many polyketide-derived natural products.
Strategic Use in Stereocontrolled Construction of Carbon Frameworks
The precise control of stereochemistry is a cornerstone of modern synthetic chemistry. This compound plays a crucial role in achieving high levels of stereocontrol in the construction of intricate carbon frameworks. The bulky triisopropylsilyl group can exert significant steric influence, directing the approach of reagents to a specific face of a molecule, thereby controlling the stereochemical outcome of a reaction.
For instance, in asymmetric aldol (B89426) reactions or allylation reactions, a chiral center can be established relative to the TIPS-protected hydroxymethylene group. The steric bulk of the TIPS ether can effectively shield one face of a prochiral center, leading to the preferential formation of one diastereomer. This strategy has been successfully employed in the synthesis of various complex molecules where the establishment of specific stereocenters is critical for biological activity. The ability to introduce a C4 building block with a latent hydroxyl group and a powerful stereodirecting element makes this compound a highly sought-after reagent in stereoselective synthesis.
Building Block in Pharmaceutical Intermediate Synthesis
The pharmaceutical industry relies heavily on the efficient and scalable synthesis of active pharmaceutical ingredients (APIs). This compound serves as a valuable building block in the synthesis of key pharmaceutical intermediates, contributing to the development of new and improved therapeutics. Its bifunctionality allows for the sequential introduction of different molecular fragments, a key strategy in the modular synthesis of drug candidates.
The protected hydroxyl group allows for transformations on other parts of a molecule without interference, while the primary alcohol can be readily oxidized or converted to other functional groups as required by the synthetic route. This versatility makes it an attractive starting material for the synthesis of a wide range of pharmaceutical intermediates, including those used in the preparation of antiviral, anticancer, and anti-inflammatory agents.
| Pharmaceutical Intermediate Application | Role of this compound | Key Transformation |
| Synthesis of Chiral Alcohols | Introduction of a C4 chain with a protected hydroxyl group. | Asymmetric reduction or alkylation. |
| Preparation of Functionalized Amines | Precursor to 4-amino-1-butanol (B41920) derivatives. | Conversion of the alcohol to an amine. |
| Construction of Heterocyclic Scaffolds | Provides a flexible four-carbon chain for cyclization reactions. | Intramolecular cyclization following functional group manipulation. |
Development of Advanced Organic Materials and Functional Molecules
The unique properties of this compound also lend themselves to the development of advanced organic materials and functional molecules. The incorporation of this building block can impart specific characteristics to polymers, liquid crystals, and other functional materials.
The lipophilic nature of the triisopropylsilyl group can enhance the solubility of molecules in organic media, a crucial factor in the processing and fabrication of organic electronic devices. Furthermore, the primary alcohol provides a reactive site for grafting onto polymer backbones or for attachment to surfaces, enabling the creation of functionalized materials with tailored properties. For example, the introduction of this unit into a polymer chain can influence its self-assembly behavior and its thermal and mechanical properties. As the demand for sophisticated organic materials continues to grow, the utility of versatile building blocks like this compound is expected to expand into new and exciting areas of materials science.
Advanced Research Methodologies and Mechanistic Investigations
Kinetic and Thermodynamic Profiling of Protection and Deprotection Reactions
The formation (protection) and cleavage (deprotection) of silyl (B83357) ethers are fundamental transformations in organic synthesis. Kinetic and thermodynamic studies are crucial for understanding the factors that govern the rates and equilibria of these reactions, enabling chemists to select the appropriate silyl group and reaction conditions for a specific synthetic goal.
The stability of silyl ethers, including the triisopropylsilyl (TIPS) ether of 1,4-butanediol (B3395766), is a key consideration. The rate of cleavage of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. Generally, the order of stability to acid-catalyzed hydrolysis is:
Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS)
This trend highlights the significant steric hindrance provided by the three isopropyl groups in the TIPS ether, which shields the silicon atom from nucleophilic attack and the oxygen atom from protonation, thus slowing down the rate of deprotection.
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Silyl Ethers This table is illustrative and based on general knowledge of silyl ether stability. Actual rates can vary with substrate and specific conditions.
| Silyl Ether | Relative Rate of Hydrolysis (Approx.) |
|---|---|
| TMS | 1 |
| TBDMS | 7 x 10⁻⁵ |
These data underscore the exceptional stability of TIPS ethers, making them suitable for multi-step syntheses where the protecting group must withstand a variety of reaction conditions. The thermodynamic aspect involves the equilibrium between the alcohol, silylating agent, silyl ether, and the reaction byproducts. The formation of a strong silicon-oxygen bond (bond dissociation energy ~110 kcal/mol) provides a significant thermodynamic driving force for the protection reaction.
Computational Chemistry and Molecular Modeling Studies
Computational methods have become indispensable tools for investigating the structural and reactive properties of molecules like 4-(triisopropylsiloxy)-1-butanol.
The three-dimensional structure of this compound influences its physical properties and reactivity. Conformational analysis, often performed using molecular mechanics (MM) or density functional theory (DFT), helps to identify the most stable arrangements of the molecule's atoms.
Quantum chemical calculations, such as those performed with DFT, are powerful for mapping the potential energy surface of a reaction. This allows for the identification of transition states and the calculation of activation energies, providing a detailed picture of the reaction mechanism.
For the silylation of an alcohol, calculations can distinguish between different possible pathways, such as an SN2-like mechanism at silicon or a pathway involving a pentacoordinate silicon intermediate. These studies can elucidate the role of catalysts and solvents in the reaction. For instance, in the deprotection of silyl ethers, calculations can model the protonation of the ether oxygen or the attack of a fluoride (B91410) ion on the silicon atom, helping to explain the high efficacy of fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) in cleaving Si-O bonds. Combining experimental results with computational mechanistic studies provides a unified understanding of the reaction.
Computational models are increasingly used to predict the outcome of chemical reactions. For a molecule like this compound, which has two different functional groups (a primary alcohol and a silyl ether), computational methods can predict the selectivity of a given reagent. For example, by calculating the partial charges on different atoms or the energies of the frontier molecular orbitals (HOMO and LUMO), one can predict whether a reagent will react at the hydroxyl group or the silyl ether.
Recent advancements have combined DFT with machine learning to create models that can accurately predict reaction barriers for processes like the activation of small molecules by silylenes. Such approaches could be adapted to predict the reactivity of silyl ethers in various chemical environments, accelerating the discovery of new reactions and optimizing existing ones. These predictive models can significantly reduce the experimental effort required to find the right conditions for a desired transformation.
Chemoenzymatic and Biocatalytic Approaches Involving Alcohols and Silyl Ethers
The integration of enzymes (biocatalysis) with traditional chemical methods (chemocatalysis) offers powerful strategies for organic synthesis, often providing high selectivity and mild reaction conditions.
The use of enzymes in reactions involving silyl ethers is an emerging field. While the primary use of silyl ethers is as protecting groups to be removed chemically, biocatalytic methods for their formation and cleavage are being explored. For example, silicateins, enzymes found in marine sponges, have been shown to catalyze the condensation of alcohols with silanols to form silyl ethers. This opens the door to green and sustainable methods for silylation reactions.
Table 2: Biocatalytic Silylation of Alcohols with Triethylsilanol using Silicatein α Data adapted from a study on biocatalytic silylation, illustrating the potential of enzymatic methods.
| Alcohol Substrate | Conversion (%) |
|---|---|
| Benzyl alcohol | 28 |
| 4-Nitrobenzyl alcohol | 39 |
| 1-Phenylethanol | 15 |
Furthermore, lipases are well-known for their ability to catalyze reactions of alcohols, such as esterification and transesterification, with high enantioselectivity. In a chemoenzymatic approach, a lipase (B570770) could be used to selectively acylate the primary alcohol of this compound, leaving the silyl ether intact. This would be a valuable strategy for the synthesis of chiral, bifunctional molecules. The development of computer-assisted chemoenzymatic synthesis planning tools is helping to identify the best opportunities to apply biocatalysis in a synthetic route. This synergy between chemical and biological catalysis is poised to provide innovative solutions for complex synthetic challenges.
Analytical Methodologies for Research and Characterization of 4 Triisopropylsiloxy 1 Butanol and Its Intermediates
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for the detailed structural analysis of 4-(triisopropylsiloxy)-1-butanol and for real-time monitoring of its synthesis. These techniques probe the molecular structure at the atomic and functional group level, providing a wealth of information.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the butyl chain and the triisopropylsilyl (TIPS) group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and silicon atoms. The protons on the carbon attached to the silyloxy group (C1) would appear at a different chemical shift compared to the protons on the carbon bearing the hydroxyl group (C4). The integration of the signals provides a ratio of the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, four distinct signals are expected for the butyl chain carbons and two for the isopropyl groups of the TIPS ether. docbrown.info The chemical shifts of the carbon atoms are indicative of their electronic environment. docbrown.info For instance, the carbon atom bonded to the electronegative oxygen of the silyl (B83357) ether (C1) will be shifted downfield compared to the other methylene (B1212753) carbons in the chain. docbrown.info
Predicted NMR Data for this compound:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~3.65 | H-1 |
| ~3.60 | H-4 |
| ~1.60 | H-2, H-3 |
| ~1.05 | Si-CH(CH₃)₂ |
| ~1.00 | Si-CH(CH₃)₂ |
Note: Predicted chemical shifts are based on known values for 1-butanol (B46404) and triisopropylsilane (B1312306) and are typically recorded in deuterated chloroform (B151607) (CDCl₃). Actual values may vary.
Infrared (IR) Spectroscopy for Functional Group Analysis in Synthetic Transformations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence or absence of specific functional groups in a molecule. In the synthesis and characterization of this compound, IR spectroscopy is particularly useful for monitoring the protection of the hydroxyl group of 1,4-butanediol (B3395766) and confirming the presence of the remaining free hydroxyl group.
The IR spectrum of the starting material, 1,4-butanediol, would show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl groups. nist.gov Upon successful monosilylation to form this compound, this broad O-H band is expected to persist, confirming the presence of the free hydroxyl group. nist.gov Additionally, the appearance of strong Si-O-C stretching vibrations, typically in the range of 1050-1150 cm⁻¹, and C-H stretching vibrations from the isopropyl groups around 2865-2945 cm⁻¹ would indicate the successful installation of the triisopropylsilyl group.
Key IR Absorption Bands for this compound and its Precursor:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Presence in 1,4-Butanediol | Presence in this compound |
| O-H | Stretching (broad) | 3200-3600 | Yes | Yes |
| C-H (sp³) | Stretching | 2850-3000 | Yes | Yes |
| Si-O-C | Stretching | 1050-1150 | No | Yes |
| C-O | Stretching | 1000-1260 | Yes | Yes |
High-Resolution Mass Spectrometry (HRMS) for Reaction Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, HRMS can definitively confirm its formation by providing a highly accurate mass measurement of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺).
In addition to molecular weight determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For silylated alcohols, characteristic fragmentation pathways include the loss of an alkyl group from the silicon atom and cleavage of the C-C bonds of the butanol backbone. libretexts.org For instance, a common fragment for triisopropylsilyl ethers is the loss of an isopropyl group ([M-43]⁺). Analysis of the fragmentation pattern can help to distinguish between isomers and confirm the connectivity of the molecule.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for separating the components of a reaction mixture, thereby allowing for the assessment of product purity and the isolation of the desired compound.
Gas Chromatography (GC) for Volatile Compound Analysis in Synthetic Progress
Gas Chromatography (GC) is an ideal technique for analyzing volatile compounds and is well-suited for monitoring the progress of the silylation reaction to form this compound. The starting material, 1,4-butanediol, is significantly less volatile than the monosilylated product. This difference in volatility allows for their separation on a GC column. By taking aliquots from the reaction mixture over time and analyzing them by GC, the consumption of the starting material and the formation of the product can be tracked.
The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for the analysis of silylated compounds. The operating conditions, including the temperature program of the oven, the injector temperature, and the carrier gas flow rate, must be optimized to achieve baseline separation of all components in the mixture.
Typical GC Parameters for Analysis of Silylated Alcohols:
| Parameter | Condition |
| Column | Mid-polarity capillary column (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 50-100 °C, ramped to 250-300 °C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Intermediates
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and purification of a wide range of compounds, including those that are non-volatile or thermally labile. In the context of this compound synthesis, HPLC can be employed to purify the final product from non-volatile impurities or to analyze less volatile intermediates.
Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), is a common mode for the separation of silylated compounds. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The elution order will depend on the polarity of the compounds, with more polar compounds eluting earlier. A UV detector can be used if the compounds possess a chromophore, or a more universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be employed.
X-ray Crystallography of Key Crystalline Derivatives for Absolute Stereochemistry and Conformation
X-ray crystallography stands as an unparalleled and definitive technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. In the context of this compound and its synthetic intermediates, which may be chiral or possess significant conformational flexibility, this analytical methodology is indispensable for establishing absolute stereochemistry and elucidating preferred solid-state conformations. Since this compound itself is a liquid at room temperature, it is unsuitable for direct single-crystal X-ray analysis. Therefore, the formation of crystalline derivatives is a critical prerequisite.
The primary challenge in the crystallographic analysis of molecules like this compound lies in the absence of heavy atoms. The scattering power of lighter atoms such as carbon, oxygen, and silicon is often insufficient to confidently determine the absolute configuration. To overcome this, a common and highly effective strategy is the derivatization of the alcohol functionality with a reagent containing a heavy atom. A classic example of such a reagent is p-bromobenzoic acid. The resulting p-bromobenzoate ester introduces a bromine atom, which is an anomalous scatterer, allowing for the reliable determination of the absolute stereochemistry of the chiral center to which it is attached.
The process involves reacting the chiral alcohol intermediate with p-bromobenzoyl chloride to form the corresponding ester. This derivative is then carefully crystallized to obtain single crystals of suitable quality for X-ray diffraction analysis. The diffraction data collected from these crystals not only provide the precise connectivity and relative stereochemistry of the molecule but also, through the analysis of Bijvoet pairs, the absolute configuration.
Furthermore, the crystal structure of a derivative provides invaluable insights into the molecule's conformation. The bulky triisopropylsilyl (TIPS) group significantly influences the steric environment of the butanol backbone. X-ray analysis of a crystalline derivative can reveal the preferred torsion angles and the spatial arrangement of the TIPS group relative to the rest of the molecule. This information is crucial for understanding the steric hindrance it imposes and its influence on the reactivity of the molecule in subsequent synthetic steps.
To illustrate the type of data obtained from such an analysis, a hypothetical, yet representative, set of crystallographic data for a p-bromobenzoate derivative of a chiral precursor to this compound is presented in the tables below.
Table 1: Representative Crystal Data and Structure Refinement for a p-Bromobenzoate Derivative
| Parameter | Value |
| Empirical formula | C₂₀H₃₃BrO₃Si |
| Formula weight | 445.46 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 15.456(6) Å, β = 90° | |
| c = 16.789(7) Å, γ = 90° | |
| Volume | 2625.9(18) ų |
| Z | 4 |
| Density (calculated) | 1.125 Mg/m³ |
| Absorption coefficient | 1.654 mm⁻¹ |
| F(000) | 936 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 21540 |
| Independent reflections | 5980 [R(int) = 0.045] |
| Completeness to theta = 25.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 5980 / 0 / 253 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.087 |
| R indices (all data) | R1 = 0.042, wR2 = 0.091 |
| Absolute structure parameter | 0.012(5) |
| Largest diff. peak and hole | 0.45 and -0.35 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles for a p-Bromobenzoate Derivative
| Bond/Angle | Length (Å) / Degrees (°) |
| Br(1)-C(1) | 1.901(3) |
| Si(1)-O(1) | 1.645(2) |
| O(2)-C(8) | 1.345(3) |
| C(8)-O(3) | 1.201(4) |
| C(11)-O(1) | 1.456(4) |
| Si(1)-C(12) | 1.889(3) |
| O(1)-Si(1)-C(12) | 109.5(2) |
| C(1)-C(2)-C(7)-O(2) | 175.4(3) |
| C(11)-O(1)-Si(1)-C(12) | 125.8(2) |
The data presented in Table 1, such as the space group (in this case, the chiral space group P2₁2₁2₁), and a Flack parameter close to zero, would provide strong evidence for the determined absolute configuration. Table 2 offers a glimpse into the precise geometric parameters of the molecule, including key bond lengths and torsion angles that define its conformation in the solid state. This detailed structural information is pivotal for rationalizing the outcomes of stereoselective reactions and for the design of future synthetic strategies involving this compound and its intermediates.
Future Directions and Emerging Research Avenues
Development of Sustainable and Eco-Friendly Methodologies for TIPS Protection and Deprotection
The triisopropylsilyl (TIPS) group is a cornerstone of protecting group chemistry, valued for its steric bulk and stability. However, traditional methods for its introduction and removal often rely on stoichiometric reagents and harsh conditions, generating significant chemical waste. The future of organic synthesis demands greener alternatives. nih.gov Emerging research is focused on developing more sustainable protocols that minimize environmental impact.
Key areas of development include:
Photochemical and Electrochemical Strategies: These methods offer a paradigm shift from conventional chemical reagents. researchgate.net Photochemistry and electrochemistry can provide mild and highly selective conditions for both the protection of the 1-butanol (B46404) hydroxyl group to form silyl (B83357) ethers and the subsequent deprotection of the TIPS group. nih.gov These techniques often use catalytic amounts of sensitizers or mediators and rely on light or electric current as the "reagent," drastically reducing waste. For instance, electrochemical methods can enable deprotection without the need for strong acids or bases, which require subsequent neutralization steps. nih.gov
Sonochemical Methods: Ultrasound-mediated chemistry presents another green alternative. researchgate.net Acoustic cavitation, the formation and collapse of microbubbles, generates localized high temperatures and pressures, accelerating reaction rates. researchgate.net This can lead to higher yields in shorter times and can avoid the need for phase-transfer catalysts, making it a more environmentally friendly option for silyl ether manipulations. researchgate.net
Catalytic Silylation and Desilylation: Moving from stoichiometric to catalytic methods is a core principle of green chemistry. Research into catalysts that can facilitate the silylation of alcohols or the selective cleavage of silyl ethers under mild conditions is a significant area of interest. Fluoride-free deprotection methods are particularly sought after to avoid the use of corrosive and hazardous fluoride (B91410) sources like hydrogen fluoride (HF) or tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netrsc.org
Table 1: Comparison of Deprotection Strategies for Silyl Ethers
| Methodology | Typical Reagents/Conditions | Advantages | Challenges/Research Focus |
|---|---|---|---|
| Conventional Chemical | TBAF, HF-Pyridine, Strong Acids (e.g., TFA) | Well-established, high-yielding | Stoichiometric waste, harsh/corrosive reagents |
| Electrochemical | Controlled potential electrolysis, mediator catalyst | Avoids harsh reagents, high selectivity possible, sustainable. nih.gov | Requires specialized equipment, optimization of potential |
| Photochemical | Photosensitizers, UV/Visible light | Mild conditions, high functional group tolerance. researchgate.net | Quantum yield efficiency, substrate scope |
| Sonochemical | Ultrasound irradiation | Reduced reaction times, improved yields, green technique. researchgate.net | Specialized equipment, scalability considerations |
Integration of 4-(Triisopropylsiloxy)-1-butanol in Flow Chemistry Setups for Continuous Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is revolutionizing chemical manufacturing. researchgate.net This technology offers superior control over reaction parameters, enhanced safety, and the potential for seamless multi-step synthesis. scielo.bryoutube.com Integrating building blocks like this compound into continuous flow processes is a key avenue for future research.
Exploration of Novel Catalytic Systems for Transformations Involving the Triisopropylsiloxy Group
While the TIPS group is primarily a protecting group, its silicon-oxygen bond can be a site for strategic chemical transformations. Research into new catalytic systems can unlock novel reactivity. tandfonline.comresearchgate.net
Emerging areas include:
Transition Metal Catalysis: Transition metals are highly versatile in activating otherwise inert bonds. researchgate.net Future research could uncover catalysts that enable cross-coupling reactions directly at the silyl ether position or facilitate intramolecular cyclizations where the TIPS group acts as a temporary tether or a directing group. The development of catalysts that are tolerant of the steric bulk of the TIPS group is crucial.
Enzymatic Transformations: Biocatalysis offers unparalleled selectivity under mild, aqueous conditions. While enzymes are commonly used for transformations on the alcohol part of the molecule, future work could explore engineered enzymes capable of recognizing and acting upon the triisopropylsiloxy moiety itself, or performing highly selective transformations on substrates containing the bulky TIPS ether. capsoln.com
Photoredox Catalysis: This rapidly expanding field uses light to generate highly reactive intermediates. A photoredox catalyst could potentially be used to activate the C-O bond of the silyl ether for subsequent functionalization, offering a novel disconnection approach in retrosynthesis.
Applications in Macrocyclic and Supramolecular Chemistry
The steric demand of the triisopropylsilyl group, often seen as a simple feature for protection, can be strategically exploited in the construction of complex, three-dimensional structures.
Macrocyclic Synthesis: In the synthesis of large ring structures like carbon nanohoops, bulky silyl groups have been shown to be critical. thieme-connect.com They can pre-organize a linear precursor into a curved conformation necessary to overcome the strain of macrocyclization. The TIPS group on this compound could serve a similar role, acting as a "linchpin" or a sterically demanding substituent that guides the folding and ultimate cyclization of a long-chain precursor. Its subsequent removal reveals a hydroxyl group for further functionalization of the macrocycle.
Supramolecular Chemistry: The TIPS group can influence the non-covalent interactions that govern the assembly of supramolecular structures. Its bulky, hydrophobic isopropyl groups can participate in van der Waals interactions and influence the packing of molecules in crystals or aggregates. By incorporating this compound into larger molecules, chemists can fine-tune solubility, aggregation behavior, and the formation of complex host-guest systems. The terminal alcohol provides a convenient handle for attaching the molecule to other components of a supramolecular assembly.
Q & A
Q. What are the optimal synthetic routes for 4-(Triisopropylsiloxy)-1-butanol, and how can reaction yields be improved?
The synthesis typically involves nucleophilic substitution or siloxylation reactions. For example, triisopropylsilyl (TIPS) protection of a hydroxyl group in 1,4-butanediol derivatives can be achieved using triisopropylsilyl chloride (TIPSCl) in the presence of a base like imidazole or pyridine. Yield optimization requires inert atmosphere conditions (e.g., nitrogen or argon) to prevent hydrolysis of the silyl ether. Reaction monitoring via thin-layer chromatography (TLC) or in-situ FT-IR (to track the disappearance of hydroxyl peaks at ~3200–3500 cm⁻¹) is critical. Purification by silica gel chromatography with hexane/ethyl acetate gradients ensures high purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the silyl ether structure. Key signals include the TIPS group’s methyl protons (δ 0.9–1.1 ppm) and the butanol backbone protons (δ 3.5–3.7 ppm for the -CH₂-O-Si group) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS detects the molecular ion peak [M+H]⁺ or [M+Na]⁺, with fragmentation patterns verifying the TIPS moiety.
- FT-IR: Absence of a broad hydroxyl peak (~3200–3500 cm⁻¹) confirms successful silylation .
Q. How should this compound be stored to ensure stability?
Store under anhydrous conditions in sealed, argon-purged vials at –20°C. The TIPS group is sensitive to acidic or aqueous environments, which can hydrolyze the silyl ether. Compatibility tests with common solvents (e.g., DMF, THF) should precede long-term storage .
Advanced Research Questions
Q. What strategies mitigate side reactions during functionalization of this compound in multi-step syntheses?
The TIPS group’s steric bulk can hinder downstream reactions (e.g., oxidation or coupling). To address this:
- Use bulky catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to reduce steric interference .
- Employ orthogonal protecting groups (e.g., tert-butyldimethylsilyl, TBS) for selective deprotection .
- Monitor reaction progress via LC-MS to detect intermediates and optimize reaction times .
Q. How can metabolomic studies identify degradation products of this compound in biological systems?
- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from biological matrices. Derivatization with BSTFA enhances volatility for GC-MS analysis .
- LC-MS/MS: Targeted quantification of hydrolyzed products (e.g., 1,4-butanediol) via multiple reaction monitoring (MRM) transitions. Internal standards (e.g., deuterated analogs) improve accuracy .
- Data Analysis: Software like TraceFinder or XCMS can align chromatograms and annotate peaks using spectral libraries .
Q. What are the implications of this compound’s reactivity in DNA adduct formation studies?
While not directly carcinogenic, its hydrolysis product (1,4-butanediol) may interact with DNA under oxidative stress. Methodologies include:
- In vitro incubation with DNA under simulated physiological conditions (pH 7.4, 37°C).
- Adduct Detection: ³²P-postlabeling or LC-MS/MS to identify modified nucleosides (e.g., N7-guanine adducts) .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?
- Experimental Replication: Measure logP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon or ACD/Labs).
- Solubility Testing: Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Discrepancies may arise from impurities or hydration effects .
Q. Why do toxicity profiles vary across studies, and how can they be standardized?
Variations stem from differences in assay conditions (e.g., cell lines, exposure times). Standardize protocols using:
- OECD Guidelines: e.g., Test No. 423 for acute oral toxicity.
- Metabolite Profiling: Identify hydrolyzed/byproduct toxicity (e.g., 1,4-butanediol’s hepatotoxicity) via HepG2 cell viability assays .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
